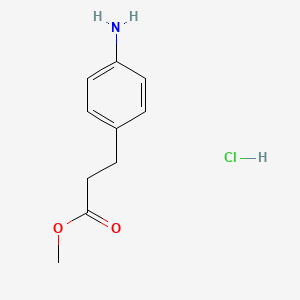

Methyl 3-(4-aminophenyl)propanoate hydrochloride

Vue d'ensemble

Description

Methyl 3-(4-aminophenyl)propanoate hydrochloride: is an organic compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of methyl 3-(4-aminophenyl)propanoate, which is characterized by the presence of an amino group attached to a phenyl ring, and a propanoate ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification: The synthesis of methyl 3-(4-aminophenyl)propanoate hydrochloride typically begins with the esterification of 4-aminophenylpropanoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid to produce the ester.

Hydrochloride Formation: The ester is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound is in a stable and crystalline form suitable for various applications.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Esterification: Using large reactors to carry out the esterification process.

Purification: The crude product is purified through recrystallization or other purification techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 3-(4-aminophenyl)propanoate hydrochloride can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.

Reduction: The compound can also be reduced, particularly the ester group, to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation Products: Nitro derivatives of this compound.

Reduction Products: Alcohol derivatives of the compound.

Substitution Products: Various acylated or alkylated derivatives depending on the substituents used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : Methyl 3-(4-aminophenyl)propanoate hydrochloride has been investigated for its potential therapeutic effects in treating various diseases. It has shown promise in reducing inflammation and modulating immune responses, making it a candidate for conditions such as rheumatoid arthritis and other autoimmune disorders .

- Drug Development : The compound serves as a precursor in synthesizing more complex pharmaceutical agents. Its structural features allow for modifications that enhance biological activity .

-

Biological Studies

- Enzyme Interaction : Research indicates that this compound can interact with specific enzymes and receptors, influencing biochemical pathways. For example, studies have demonstrated its ability to inhibit certain histone deacetylases (HDACs), which are critical in cancer biology .

- Neutrophil Chemotaxis : In preclinical models, it has been shown to affect neutrophil migration and activation, which is relevant in inflammatory diseases .

- Chemical Synthesis

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Case Study 2: HDAC Inhibition

In another investigation, the compound was tested as an HDAC inhibitor. The findings revealed that it could effectively reduce histone deacetylation levels in cancer cells, leading to increased expression of tumor suppressor genes. This highlights its potential role in cancer therapy .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of methyl 3-(4-aminophenyl)propanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 4-aminophenylpropanoic acid, which can interact with enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

Methyl 3-(4-aminophenoxy)propanoate: Similar in structure but with an ether linkage instead of a direct phenyl-propanoate connection.

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride: Contains a methyl group on the phenyl ring, altering its chemical properties.

Uniqueness:

Functional Groups: The presence of both an amino group and an ester group in methyl 3-(4-aminophenyl)propanoate hydrochloride provides unique reactivity and versatility in chemical synthesis.

Applications: Its specific structure makes it suitable for a wide range of applications in scientific research, particularly in the synthesis of complex organic molecules and pharmaceutical compounds.

Activité Biologique

Methyl 3-(4-aminophenyl)propanoate hydrochloride, a compound with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 229.71 g/mol, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a propanoate group attached to a phenyl ring with an amino substituent at the para position. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for biological assays and pharmaceutical formulations.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 229.71 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

This compound exhibits significant biological activity primarily through its interaction with various molecular targets. Notably, it has been shown to inhibit cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs that are substrates for this enzyme, potentially leading to adverse effects or therapeutic failures .

Pharmacological Effects

- Antimicrobial Activity : Research indicates that derivatives of methyl 3-(4-aminophenyl)propanoate exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effective bactericidal activity comparable to standard antibiotics like vancomycin .

- Antioxidant Properties : Studies have demonstrated that compounds related to methyl 3-(4-aminophenyl)propanoate possess antioxidant activity, which is vital for protecting cells from oxidative stress and may contribute to their anticancer effects .

- Neuroprotective Effects : In animal models of transient cerebral ischemia, methyl 3-(4-aminophenyl)propanoate derivatives have shown efficacy in reducing brain damage and improving neurological functions by decreasing neutrophil infiltration and infarct size .

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 3-(4-aminophenyl)propanoate derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values as low as 2 µg/mL, demonstrating their potential as effective alternatives to conventional antibiotics .

Case Study 2: Neuroprotection in Ischemia Models

In a rat model of ischemic stroke induced by middle cerebral artery occlusion, treatment with methyl 3-(4-aminophenyl)propanoate derivatives resulted in significant reductions in neurological deficits and brain injury markers compared to control groups. This suggests potential therapeutic applications in neuroprotection during ischemic events .

Propriétés

IUPAC Name |

methyl 3-(4-aminophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h2-3,5-6H,4,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFOXPLOXZDPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00638029 | |

| Record name | Methyl 3-(4-aminophenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91012-19-0 | |

| Record name | 91012-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 91012-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(4-aminophenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00638029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.